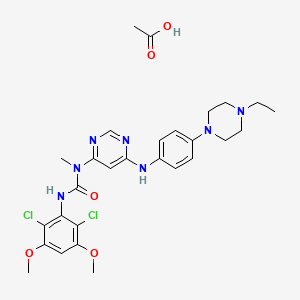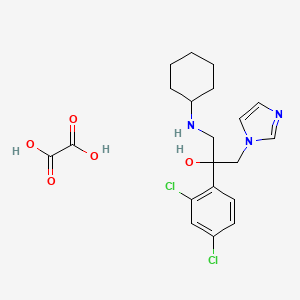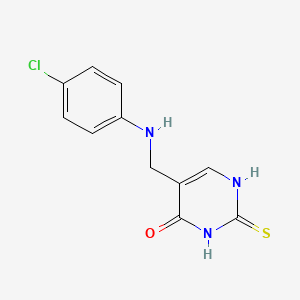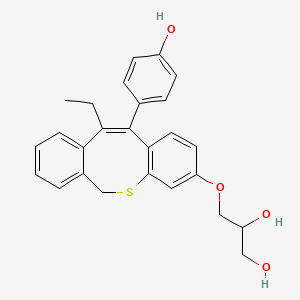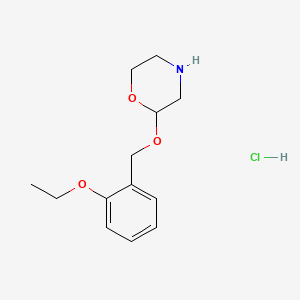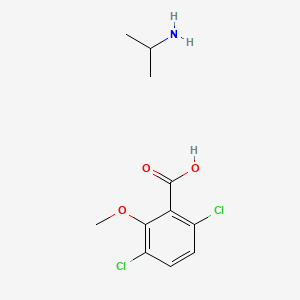
Dicamba-isopropylammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicamba-isopropylammonium is a derivative of dicamba, a widely used herbicide. The compound is known for its effectiveness in controlling broadleaf weeds in various crops, including soybeans and cotton. This compound is formed by the reaction of dicamba (3,6-dichloro-2-methoxybenzoic acid) with isopropylamine, resulting in a salt that enhances the herbicide’s solubility and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicamba-isopropylammonium involves the reaction of dicamba with isopropylamine. The reaction typically occurs in an aqueous medium, where dicamba is dissolved in water and isopropylamine is added gradually. The reaction is exothermic and requires careful temperature control to prevent overheating. The product is then isolated by filtration and dried to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often formulated with other herbicides to enhance its effectiveness and reduce the risk of resistance development in weeds .
Chemical Reactions Analysis
Types of Reactions
Dicamba-isopropylammonium undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of dicamba and isopropylamine.
Photolysis: Exposure to UV light can cause the breakdown of this compound, resulting in various photoproducts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical agricultural settings.
Common Reagents and Conditions
Hydrolysis: Water and mild acidic or basic conditions.
Photolysis: UV light and appropriate solvents.
Oxidation and Reduction: Specific oxidizing or reducing agents under controlled conditions.
Major Products Formed
Hydrolysis: Dicamba and isopropylamine.
Photolysis: Various photoproducts depending on the specific conditions.
Oxidation and Reduction: Products vary based on the reagents used.
Scientific Research Applications
Dicamba-isopropylammonium has several scientific research applications:
Mechanism of Action
Dicamba-isopropylammonium functions as a synthetic auxin, mimicking the natural plant hormone auxin. It disrupts normal plant growth by causing uncontrolled cell division and elongation, leading to plant death. The compound targets specific pathways involved in cell growth and differentiation, primarily affecting broadleaf weeds while being less toxic to grasses .
Comparison with Similar Compounds
Similar Compounds
Dicamba: The parent compound, also used as a herbicide.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin herbicide with similar applications.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A related compound used for broadleaf weed control.
Uniqueness
Dicamba-isopropylammonium is unique due to its enhanced solubility and efficacy compared to dicamba alone. The addition of isopropylamine improves its performance in various environmental conditions, making it a more versatile and effective herbicide .
Properties
CAS No. |
55871-02-8 |
|---|---|
Molecular Formula |
C11H15Cl2NO3 |
Molecular Weight |
280.14 g/mol |
IUPAC Name |
3,6-dichloro-2-methoxybenzoic acid;propan-2-amine |
InChI |
InChI=1S/C8H6Cl2O3.C3H9N/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;1-3(2)4/h2-3H,1H3,(H,11,12);3H,4H2,1-2H3 |
InChI Key |
DLUOWQZURZVAEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N.COC1=C(C=CC(=C1C(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


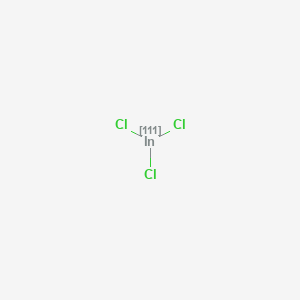
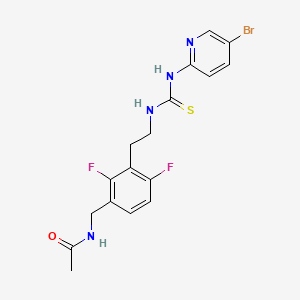
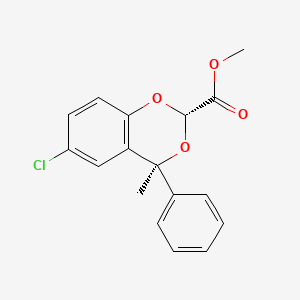
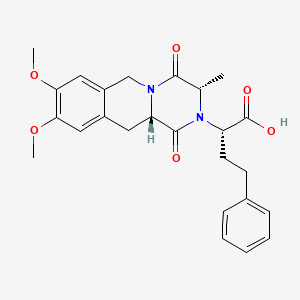
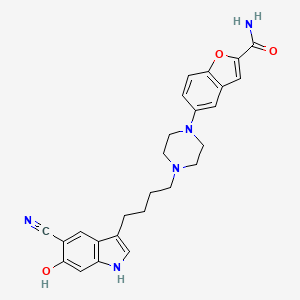
![N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B12762750.png)
